molecular formula C5H3F3N2O B1421571 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde CAS No. 591234-14-9

5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B1421571
CAS No.: 591234-14-9
M. Wt: 164.09 g/mol
InChI Key: ILVBFKAVWNSXGZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and an aldehyde (-CHO) group at position 3 (Fig. 1). The trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound’s stability and influencing its reactivity, particularly at the aldehyde moiety. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

The compound’s synthesis typically involves cyclocondensation reactions or functional group transformations. For example, analogous pyrazole carbaldehydes are synthesized via nucleophilic substitution or oxidation of methyl groups .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4-1-3(2-11)9-10-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVBFKAVWNSXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678845
Record name 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
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Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591234-14-9
Record name 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,1,1-trifluoro-3-oxopropane, followed by cyclization to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the cyclization and formylation processes.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Strong nucleophiles such as organolithium reagents or Grignard reagents.

Major Products:

    Oxidation: 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-(Trifluoromethyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde serves as a crucial building block for synthesizing more complex organic molecules. It is particularly relevant in developing pharmaceuticals and agrochemicals. The aldehyde group allows for specific reactions such as formylation and reduction, which are not possible with its analogs like carboxylic acids or nitriles.

Comparison of Related Compounds:

Compound NameFunctional GroupUnique Reaction
This compoundAldehydeFormylation
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acidCarboxylic AcidEsterification
5-(Trifluoromethyl)-1H-pyrazole-3-nitrileNitrileNucleophilic Substitution

Biology

In biological research, this compound is utilized for studying enzyme interactions and as a probe in biochemical assays. Its ability to modulate enzyme activity positions it as a potential candidate for therapeutic applications, particularly in anti-inflammatory and anticancer research. For example, studies have shown that related pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

  • Objective: Evaluate the anti-inflammatory effects of pyrazole derivatives.
  • Method: In vitro assays measuring IC50 values for COX inhibition.
  • Results: Compounds similar to this compound demonstrated effective inhibition, indicating therapeutic potential.

Industry

In industrial applications, this compound is employed in synthesizing materials with specific electronic properties. It is used in developing new polymers and catalysts that require enhanced stability and reactivity due to the trifluoromethyl group.

Data Tables

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde with key analogs, focusing on substituent effects and molecular properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Activities
This compound -CF₃ (5), -CHO (3) C₅H₃F₃N₂O 180.09 High polarity due to -CHO; -CF₃ enhances lipophilicity and metabolic stability
5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde -C(CH₃)₃ (5), -CHO (3) C₈H₁₂N₂O 152.19 Bulkier tert-butyl group increases steric hindrance, reducing reactivity at -CHO compared to -CF₃
5-Methyl-1H-pyrazole-3-carbaldehyde -CH₃ (5), -CHO (3) C₅H₆N₂O 110.11 Electron-donating -CH₃ group increases electron density at pyrazole ring, potentially enhancing nucleophilic substitution
1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde -CF₃ (1), -CHO (3) C₅H₃F₃N₂O 180.09 Positional isomerism alters electronic distribution; -CF₃ at position 1 may destabilize the ring compared to position 5
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde -PhO (5), -CH₃ (3) C₁₈H₁₅N₂O₂ 297.33 Phenoxy group introduces aromatic π-π stacking potential, relevant in crystal packing

Key Observations :

  • Electronic Effects : The electron-withdrawing -CF₃ group in the target compound stabilizes the pyrazole ring and polarizes the aldehyde group, enhancing electrophilicity. In contrast, methyl or tert-butyl substituents donate electrons, altering reactivity .
  • Steric Effects : Bulkier groups (e.g., tert-butyl) hinder access to the aldehyde, reducing its participation in condensation reactions compared to smaller substituents like -CF₃ .

Physicochemical Properties

  • Solubility: The -CHO group increases water solubility compared to non-polar derivatives (e.g., tert-butyl). However, -CF₃ reduces solubility relative to -CH₃ due to increased lipophilicity .
  • Crystallinity : Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde form stable crystals via weak C–H···π interactions, a feature likely shared by the target compound .

Biological Activity

5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a compound characterized by its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The molecular formula is C5_5H3_3F3_3N2_2O, with a molecular weight of approximately 164.085 g/mol. This compound appears as a colorless liquid with a density of 1.546 g/cm³ and a boiling point of about 258.123°C at 760 mmHg.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231), lung cancer, and liver cancer cells .

A notable study demonstrated that certain pyrazole derivatives could induce apoptosis in breast cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 10 µM. These findings suggest that pyrazole derivatives, including this compound, could serve as potential anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, it has been suggested that the trifluoromethyl group enhances the compound's binding affinity to enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) . This interaction can lead to the modulation of the Warburg effect, a metabolic characteristic of cancer cells that favors glycolysis even in the presence of oxygen.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are also known for their anti-inflammatory effects. Several studies have reported on the COX-2 inhibitory activity of pyrazole compounds, with some derivatives displaying IC50_{50} values in the low micromolar range . The selectivity for COX-2 over COX-1 is particularly noteworthy, as it suggests potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in MDA-MB-231 cells; enhances caspase-3 activity
LDH InhibitionPotent inhibitors of LDHA and LDHB; modulates cancer metabolism
COX-2 InhibitionSignificant COX-2 inhibitory activity; selective over COX-1
AntibacterialExhibits antibacterial properties against various pathogens
AntiviralPotential antiviral activity observed in related pyrazole compounds

Notable Research Findings

  • Anticancer Activity : A study highlighted that certain pyrazole derivatives could inhibit microtubule assembly and induce morphological changes in breast cancer cells at concentrations as low as 1 µM .
  • Enzyme Interaction : Research on pyrazole-based compounds indicated effective inhibition against lactate dehydrogenase (LDH), suggesting a mechanism for reducing tumor growth by altering metabolic pathways .
  • Inflammation Studies : Several compounds demonstrated high selectivity for COX-2 inhibition with minimal side effects, indicating potential for therapeutic use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation using trifluoromethyl-substituted pyrazole precursors and aldehydes under basic conditions . Another route involves the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation with POCl₃ and DMF . Optimization of reaction parameters (e.g., solvent, temperature) is critical for yield improvement.

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm trifluoromethyl group integration and regiochemistry.
  • X-ray crystallography for unambiguous structural determination, as demonstrated for analogous pyrazole carbaldehydes .
  • FT-IR spectroscopy to identify the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations.

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : The compound is classified as Xi (Irritant) with risk code R36/37/38 (irritating to eyes, respiratory system, and skin). Mandatory protocols include:

  • Use of fume hoods and personal protective equipment (gloves, goggles) .
  • Immediate rinsing with water in case of skin/eye contact (S26 ) and proper disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole carbaldehyde synthesis?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction time (from hours to minutes) and improves yields (>85%) compared to conventional heating, as shown for structurally similar trifluoromethyl pyrazoles . Solvent selection (e.g., ethanol vs. DMF) and catalyst loading (e.g., piperidine for Knoevenagel) also influence regioselectivity.

Q. What mechanistic insights explain contradictory data in trifluoromethyl pyrazole derivative synthesis?

  • Methodological Answer : Discrepancies in yields or regiochemistry often arise from:

  • Steric effects : Bulky substituents on the pyrazole ring hinder aldehyde group introduction .
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) deactivate the pyrazole ring, requiring harsher conditions for formylation . Kinetic vs. thermodynamic control in condensation reactions should be analyzed via time-resolved NMR .

Q. How is computational modeling applied to study the reactivity of this compound in drug design?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities of pyrazole carbaldehydes to target proteins (e.g., carbonic anhydrase). For example, trifluoromethyl groups enhance hydrophobic interactions, as seen in analogs like 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole . DFT calculations further elucidate charge distribution and reactive sites for derivatization .

Q. What strategies are used to resolve challenges in crystallizing trifluoromethyl pyrazole derivatives?

  • Methodological Answer : Slow evaporation in mixed solvents (e.g., CHCl₃/hexane) promotes single-crystal growth. For hygroscopic derivatives, sealed capillary methods under inert atmospheres are recommended. Crystal structure validation via CCDC databases (e.g., CCDC 823625 for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) ensures reproducibility .

Q. How do non-conventional methods (ultrasonication, microwaves) impact the scalability of pyrazole carbaldehyde synthesis?

  • Methodological Answer : Ultrasound-assisted synthesis enhances mass transfer and reduces particle aggregation, enabling gram-scale production with >90% purity. Comparative studies show microwave methods achieve 20–30% higher yields than conventional heating for trifluoromethyl pyrazoles, with reduced side-product formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
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5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

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